4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine
CAS No.: 919347-16-3
Cat. No.: VC2693544
Molecular Formula: C16H25BN2O3
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919347-16-3 |
|---|---|
| Molecular Formula | C16H25BN2O3 |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine |
| Standard InChI | InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19/h9-11H,5-8,12H2,1-4H3 |
| Standard InChI Key | IMKOBBHEFQOPFH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3 |
Introduction
Chemical Structure and Properties
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine features a distinct chemical structure consisting of a pyridine ring with two key substituents: a pinacol boronate ester group at the 5-position and a morpholinomethyl group at the 3-position. The boronate ester incorporates a boron atom connected to two oxygen atoms within a five-membered ring containing the pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The morpholine group is connected to the pyridine ring via a methylene (CH₂) bridge .
Tabulated Properties
Molecular Structure Characteristics
The presence of both the boronate ester and the basic morpholine nitrogen provides this compound with interesting electronic properties. The boronate ester group is electron-withdrawing and can participate in various reactions, particularly cross-coupling reactions like the Suzuki-Miyaura coupling. The morpholine group, being a cyclic secondary amine, contributes a basic center to the molecule, enhancing its ability to interact with acidic substrates or biological receptors through hydrogen bonding and other non-covalent interactions .
Comparison with Related Compounds
Several structurally related compounds appear in the search results, differing primarily in the substitution pattern on the pyridine ring or the linking group between the pyridine and morpholine moieties. A comparative analysis of these compounds provides insights into structure-property relationships within this class of molecules.
Structural Analogues Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine | 919347-16-3 | C₁₆H₂₅BN₂O₃ | 304.2 | Reference compound |
| 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine | 1201644-33-8 | C₁₅H₂₃BN₂O₃ | 290.17 | Lacks methylene linker between pyridine and morpholine |
| Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone | 1073371-92-2 | C₁₆H₂₃BN₂O₄ | 318.18 | Contains carbonyl group between pyridine and morpholine |
| 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine | 1160790-92-0 | C₁₆H₂₅BN₂O₃ | 304.2 | Morpholinomethyl group at 2-position instead of 3-position |
| 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | 485799-04-0 | C₁₅H₂₃BN₂O₃ | 290.17 | Morpholine directly at 2-position without methylene linker |
Structure-Property Relationships
The structural variations among these related compounds can significantly impact their physical, chemical, and potentially biological properties:
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The presence or absence of a methylene linker between the pyridine and morpholine groups affects molecular flexibility and the spatial relationship between these two key functional groups. This could influence binding interactions with potential biological targets and affect the reactivity of the boronate ester in coupling reactions .
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The position of substituents on the pyridine ring (2-position versus 3-position) alters the electronic distribution within the aromatic system, potentially affecting the compound's reactivity, particularly in electrophilic or nucleophilic reactions .
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The introduction of a carbonyl group, as seen in the methanone derivative, significantly changes the electronic character of the linking group, providing a more rigid structure with different hydrogen bonding capabilities compared to compounds with a simple methylene linker .
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